Perfluoro-1,3,5-triphenylbenzene
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Overview
Description
Perfluoro-1,3,5-triphenylbenzene is a highly fluorinated aromatic compound with the molecular formula C24F18 . It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is of significant interest in various fields of scientific research due to its distinctive characteristics.
Preparation Methods
The synthesis of perfluoro-1,3,5-triphenylbenzene typically involves the fluorination of 1,3,5-triphenylbenzene. One common method is the direct fluorination using elemental fluorine under controlled conditions . The reaction is carried out in a fluorine-resistant reactor, often at low temperatures to prevent decomposition. Industrial production methods may involve the use of specialized equipment to handle the highly reactive fluorine gas and ensure the safety of the process.
Chemical Reactions Analysis
Perfluoro-1,3,5-triphenylbenzene is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain types of reactions under specific conditions:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound is resistant to oxidation and reduction due to the stability of the carbon-fluorine bonds.
Common Reagents and Conditions: Reagents such as sodium amide in liquid ammonia can be used for nucleophilic substitution reactions.
Major Products: The major products of these reactions depend on the specific nucleophile used, but typically involve the replacement of one or more fluorine atoms with other functional groups.
Scientific Research Applications
Perfluoro-1,3,5-triphenylbenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of other complex fluorinated compounds.
Biology: Its unique properties make it useful in the development of fluorinated biomolecules for various biological studies.
Medicine: The compound is explored for its potential use in drug delivery systems due to its stability and inertness.
Mechanism of Action
The mechanism by which perfluoro-1,3,5-triphenylbenzene exerts its effects is primarily related to its chemical stability and resistance to degradation. The strong carbon-fluorine bonds make it highly resistant to chemical reactions, which is a key factor in its stability. This stability allows it to maintain its structure and function under harsh conditions, making it useful in various applications .
Comparison with Similar Compounds
Perfluoro-1,3,5-triphenylbenzene can be compared with other similar fluorinated aromatic compounds:
1,3,5-Triphenylbenzene: The non-fluorinated version of the compound, which is less stable and more reactive.
Perfluorobenzene: Another highly fluorinated aromatic compound, but with a simpler structure and different properties.
Perfluorotoluene: Similar in terms of fluorination but with a different aromatic core structure.
This compound stands out due to its unique combination of high fluorine content and complex aromatic structure, which imparts exceptional stability and resistance to chemical reactions.
Properties
Molecular Formula |
C24F18 |
---|---|
Molecular Weight |
630.2 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2,4,6-trifluoro-3,5-bis(2,3,4,5,6-pentafluorophenyl)phenyl]benzene |
InChI |
InChI=1S/C24F18/c25-7-1(4-10(28)16(34)22(40)17(35)11(4)29)8(26)3(6-14(32)20(38)24(42)21(39)15(6)33)9(27)2(7)5-12(30)18(36)23(41)19(37)13(5)31 |
InChI Key |
UVJSKKCWUVDYOA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)C2=C(C(=C(C(=C2F)F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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